

Application Notes and Protocols: 3-(N-Benzylaminocarbonyl)phenylboronic Acid in Organic Synthesis

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Compound of Interest

| | |
|----------------|---------------------------------|
| | 3-(N- |
| Compound Name: | Benzylaminocarbonyl)phenylboron |
| | ic acid |
| Cat. No.: | B1274714 |

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Benzylaminocarbonyl)phenylboronic acid, also known as N-Benzyl-3-boronobenzamide, is a versatile building block in organic synthesis. Its bifunctional nature, possessing both a boronic acid moiety and a benzylamide group, makes it a valuable reagent for the construction of complex organic molecules, particularly in the synthesis of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The presence of the benzylamide functionality allows for further structural modifications and can influence the physicochemical properties and biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of **3-(N-Benzylaminocarbonyl)phenylboronic acid** as a building block in organic synthesis.

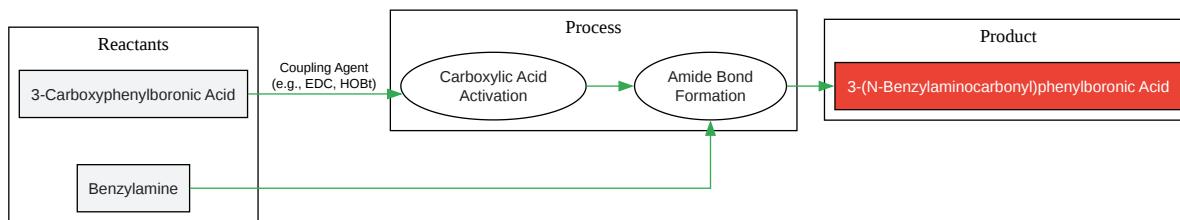
Physicochemical Properties

A summary of the key physicochemical properties of **3-(N-Benzylaminocarbonyl)phenylboronic acid** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|---------------------|
| CAS Number | 625470-96-4 | [1] |
| Molecular Formula | C ₁₄ H ₁₄ BNO ₃ | [1] |
| Molecular Weight | 255.08 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [1] |
| Melting Point | 224-230 °C | |
| Solubility | Soluble in methanol, DMF, and DMSO | |

Synthesis

3-(N-Benzylaminocarbonyl)phenylboronic acid can be synthesized through the amidation of 3-carboxyphenylboronic acid with benzylamine. This reaction typically proceeds via the activation of the carboxylic acid, for example, by forming an active ester or using a coupling agent.



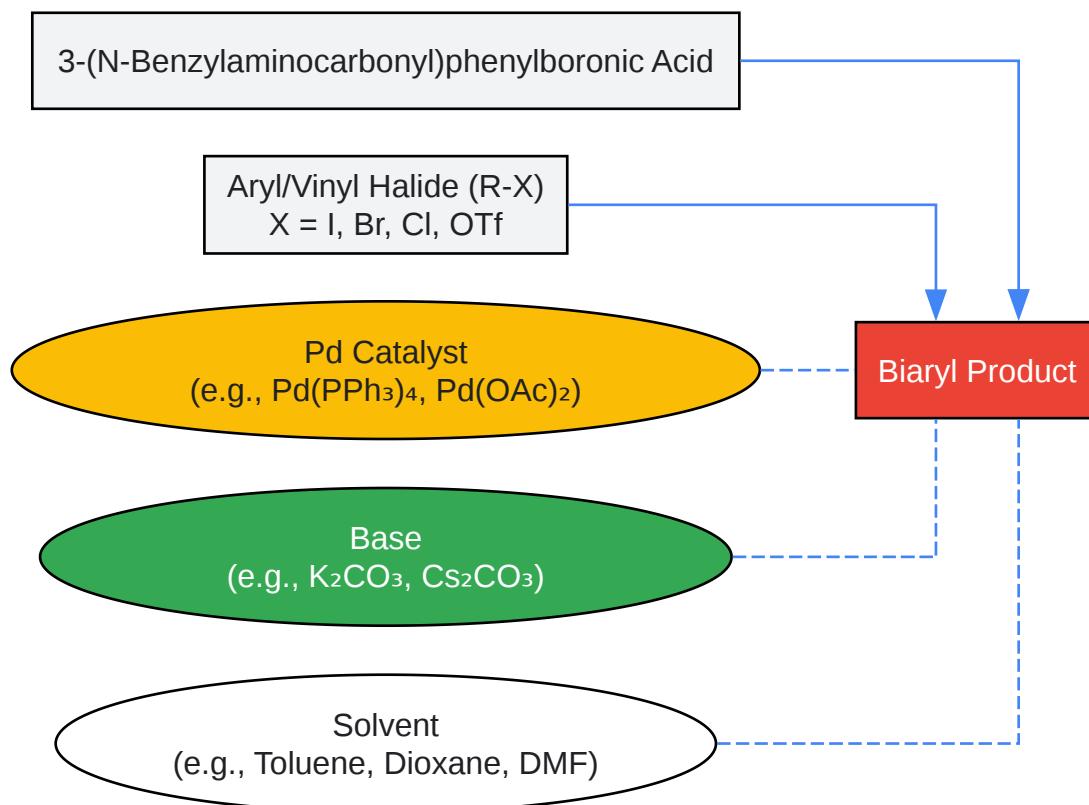
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Synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic acid.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of **3-(N-Benzylaminocarbonyl)phenylboronic acid** is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a new carbon-carbon bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate, leading to the synthesis of functionalized biaryl compounds. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.

General Reaction Scheme



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General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of 3-(N-Benzylaminocarbonyl)phenylboronic Acid

This protocol describes a general procedure for the synthesis of the title compound from 3-carboxyphenylboronic acid and benzylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBr) as coupling agents.

Materials:

- 3-Carboxyphenylboronic acid
- Benzylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous MgSO₄

Procedure:

- In a round-bottom flask, dissolve 3-carboxyphenylboronic acid (1.0 eq), EDC (1.2 eq), and HOBr (1.2 eq) in DMF.
- Stir the mixture at room temperature for 30 minutes.
- Add benzylamine (1.1 eq) to the solution and continue stirring at room temperature overnight.

- Pour the reaction mixture into water and extract with ethyl acetate (3 x).
- Combine the organic layers and wash with 1 M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to afford **3-(N-Benzylaminocarbonyl)phenylboronic acid**.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of **3-(N-Benzylaminocarbonyl)phenylboronic acid** with an aryl bromide.

Materials:

- **3-(N-Benzylaminocarbonyl)phenylboronic acid**
- Aryl bromide
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous Na_2SO_4

Procedure:

- To a Schlenk flask, add **3-(N-Benzylaminocarbonyl)phenylboronic acid** (1.2 eq), the aryl bromide (1.0 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), and PPh_3 (0.08 eq).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add degassed toluene and a degassed aqueous solution of K_2CO_3 (2.0 M, 2.0 eq).
- Heat the reaction mixture to 90-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Separate the organic layer and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Quantitative Data

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using phenylboronic acid derivatives. While specific data for **3-(N-Benzylaminocarbonyl)phenylboronic acid** is not extensively published, these examples with similar substrates provide a useful reference.

| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|------------------------|--|---------------------------------|-------------------------------|-----------|----------|-----------|
| 4-Bromoanisole | Pd(PPh ₃) ₄ (3) | Na ₂ CO ₃ | Toluene/EtOH/H ₂ O | 80 | 12 | ~90 |
| 1-Bromo-4-nitrobenzene | Pd(OAc) ₂ (2) / SPhos (4) | K ₃ PO ₄ | Toluene/H ₂ O | 100 | 2 | >95 |
| 2-Bromopyridine | Pd ₂ (dba) ₃ (1.5) / XPhos (3) | K ₃ PO ₄ | Dioxane | 100 | 16 | ~85 |
| 4-Chlorotoluene | Pd(OAc) ₂ (2) / PCy ₃ (4) | K ₃ PO ₄ | Toluene/H ₂ O | 100 | 24 | ~70 |

Potential Applications in Drug Discovery

Benzamide and boronic acid moieties are both recognized pharmacophores in drug discovery. Benzamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects. Boronic acids are known to interact with the active sites of certain enzymes, most notably as inhibitors of serine proteases. Therefore, biaryl compounds synthesized using **3-(N-Benzylaminocarbonyl)phenylboronic acid** as a building block represent a promising scaffold for the development of novel therapeutic agents. Further derivatization of the benzylamide nitrogen or the biaryl core can lead to the generation of diverse chemical libraries for biological screening.

Conclusion

3-(N-Benzylaminocarbonyl)phenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to functionalized biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. The protocols and data presented in this document serve as a guide for researchers to effectively utilize this reagent in their synthetic endeavors.

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References

- 1. scbt.com [scbt.com]
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